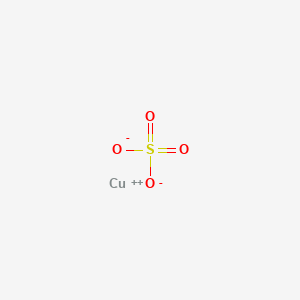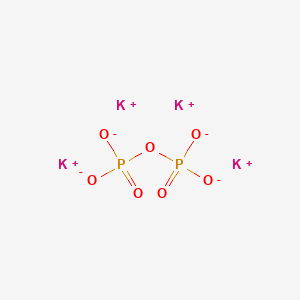
Tétrafluoro-téréphtalonitrile
Vue d'ensemble
Description
Tetrafluoroterephthalonitrile, also known as 2,3,5,6-tetrafluoro-1,4-dicyanobenzene, is an organic compound with the molecular formula C8F4N2. It is characterized by the presence of four fluorine atoms and two cyano groups attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and materials chemistry .
Applications De Recherche Scientifique
Tetrafluoroterephthalonitrile has a wide range of applications in scientific research:
Materials Science: The compound is used to create ultraviolet-rearranged polymers for efficient separation of hydrogen and carbon dioxide.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives are explored for potential pharmaceutical uses.
Mécanisme D'action
Target of Action
Tetrafluoroterephthalonitrile (TFN) is a versatile compound used in various fields, including organic synthesis, medicinal chemistry, and material science It’s known to interact with alkyl grignard reagents and tungsten (ii)η 2 -nitrile complexes .
Mode of Action
TFN acts as a four-electron donor ligand . It reacts with alkyl Grignard reagents to form corresponding 4-alkyltetrafluorobenzonitriles . This interaction results in the formation of new compounds, expanding its utility in various chemical reactions.
Biochemical Pathways
It’s known that tfn can be used in the synthesis of polymers of intrinsic microporosity (pim) . These polymers have a wide range of applications, including gas separation and storage, due to their large internal surface area.
Pharmacokinetics
It’s known that tfn is soluble in hot methanol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of TFN’s action largely depend on its application. For instance, in material science, TFN can undergo continuous nucleophilic substitution reactions to produce high molecular weight polymers and organic light-emitting materials with special properties .
Action Environment
The action, efficacy, and stability of TFN can be influenced by various environmental factors. For instance, the reaction of TFN with alkyl Grignard reagents requires high temperatures, typically above 160 degrees Celsius . This indicates that the reaction environment plays a crucial role in the effectiveness of TFN’s action.
Analyse Biochimique
Biochemical Properties
Tetrafluoroterephthalonitrile is known to react with alkyl Grignard reagents to form corresponding 4-alkyltetrafluorobenzonitriles . It acts as a four-electron donor ligand and forms tungsten(II)η 2-nitrile complexes
Cellular Effects
It is used to study ultraviolet (UV)-rearranged polymers of Polymers of Intrinsic Microporosity (PIM-1) membranes for efficient separation of H2 and CO2 .
Molecular Mechanism
It is known to act as a four-electron donor ligand and forms tungsten(II)η 2-nitrile complexes
Metabolic Pathways
It is known to react with alkyl Grignard reagents to form corresponding 4-alkyltetrafluorobenzonitriles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrafluoroterephthalonitrile is typically synthesized from tetrachloroterephthalonitrile. The process involves the substitution of chlorine atoms with fluorine atoms using potassium fluoride in the presence of a solvent such as dimethylformamide. The reaction is carried out at elevated temperatures, usually around 130°C, for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of tetrafluoroterephthalonitrile follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of specialized reactors and controlled environments helps in achieving consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrafluoroterephthalonitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and complex formation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as alkyl Grignard reagents, resulting in the formation of 4-alkyltetrafluorobenzonitriles.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Complex Formation: Tetrafluoroterephthalonitrile acts as a four-electron donor ligand and forms complexes with metals such as tungsten.
Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and metal complexes, which have various applications in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Tetrafluorophthalonitrile: Similar in structure but with different substitution patterns on the benzene ring.
Pentafluorobenzonitrile: Contains one additional fluorine atom compared to tetrafluoroterephthalonitrile.
Tetrachloroterephthalonitrile: The precursor used in the synthesis of tetrafluoroterephthalonitrile.
Uniqueness: Tetrafluoroterephthalonitrile is unique due to its specific arrangement of fluorine and cyano groups, which imparts distinct chemical properties. Its ability to form stable complexes with metals and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSJGWFEMHHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075141 | |
| Record name | Tetrafluoroterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-49-0 | |
| Record name | Tetrafluoroterephthalonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrafluoroterephthalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrafluoroterephthalonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrafluoroterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrafluoroterephthalonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9NAY7JK97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrafluoroterephthalonitrile?
A1: Tetrafluoroterephthalonitrile has the molecular formula C8F4N2 and a molecular weight of 204.11 g/mol.
Q2: What spectroscopic data is available for TFTPN?
A2: TFTPN has been extensively characterized using various spectroscopic techniques, including:* Nuclear Magnetic Resonance (NMR): Both 1H and 19F NMR spectra provide insights into the structure and purity of TFTPN and its derivatives. [, , , , , , , , , ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, particularly the characteristic nitrile (C≡N) stretching vibration. [, , , , , , , , , ]* Mass Spectrometry (MS): MS techniques like GC-MS and MALDI-ToF MS are used for determining molecular weight and analyzing complex reaction mixtures. [, , , , , , , , , ]* X-ray Crystallography: This technique provides detailed information about the crystal structure and molecular packing of TFTPN. [, , , ]
Q3: Is TFTPN compatible with common organic solvents?
A3: Yes, TFTPN exhibits good solubility in many common organic solvents, including dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. [, , , , , , , , , ] This solubility facilitates its use in various synthetic applications.
Q4: What is the thermal stability of TFTPN?
A4: TFTPN demonstrates good thermal stability, as evidenced by thermogravimetric analysis (TGA) of its derivatives. Polymers incorporating TFTPN often exhibit 10% weight loss temperatures above 500 °C, indicating their suitability for high-temperature applications. [, , , , , , , ]
Q5: Does TFTPN possess any inherent catalytic properties?
A5: While TFTPN itself is not typically used as a catalyst, it serves as a building block for materials with catalytic applications. For example, highly fluorinated covalent triazine frameworks (F-CTFs) derived from TFTPN have shown promise in electrocatalytic CO2 reduction. []
Q6: What role does TFTPN play in photocatalysis?
A6: TFTPN is a key component in synthesizing BODIPY-based Polymers of Intrinsic Microporosity (BDP-PIMs) for photocatalytic detoxification of chemical threats. The TFTPN units in these polymers contribute to light harvesting and participate in Förster Resonance Energy Transfer (FRET) processes, ultimately leading to the generation of reactive singlet oxygen. []
Q7: Have computational methods been used to study TFTPN?
A7: Yes, computational chemistry plays a significant role in understanding TFTPN and its derivatives. * Molecular Modeling: Simulations have been employed to investigate the structure, conformation, and free volume of polymers incorporating TFTPN, providing insights into their gas separation properties. [, ]* Density Functional Theory (DFT): DFT calculations have been used to explore the electronic structure, charge distribution, and intermolecular interactions of TFTPN and related compounds. [, , ]
Q8: How do structural modifications of TFTPN affect its reactivity?
A8:
Fluorine Substituents: The four fluorine atoms in TFTPN enhance its electrophilicity, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions with various bis-nucleophiles. [, , ]* Nitrile Groups:* The nitrile groups can be reduced to primary amines, significantly altering the material's affinity towards charged molecules. This tunability allows for the design of selective adsorbents for targeted applications. [, ]
Q9: Are there any known SHE concerns regarding TFTPN and its derivatives?
A10: TFTPN and its derivatives, like TFX diamine, have been associated with allergic contact dermatitis in occupational settings. [] Handling these compounds requires appropriate safety measures and adherence to SHE regulations.
Q10: What is the environmental impact of TFTPN and its derivatives?
A11: Research on the environmental fate and ecotoxicological effects of TFTPN and its derivatives is limited. Given their potential persistence, it's crucial to develop responsible waste management strategies and explore biodegradable alternatives. []
Q11: How does the dissolution rate of TFTPN-based polymers affect their performance?
A12: The dissolution rate of TFTPN-based polymers can impact their processing and application. Factors influencing dissolution include polymer structure, molecular weight, solvent choice, and temperature. [, ]
Q12: What analytical methods are commonly used to characterize TFTPN-based materials?
A13: Characterizing TFTPN-based materials often involves a combination of techniques, including:* Gas Adsorption: Nitrogen adsorption measurements provide information about surface area, pore volume, and pore size distribution in porous materials like PIMs. [, , , , , , , ]* Electron Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and microstructure of TFTPN-based materials. [, ]
Q13: Are there any viable alternatives to TFTPN for specific applications?
A14: Researchers are continuously exploring alternatives to TFTPN with improved properties or reduced environmental impact. For instance, disulfone-based monomers have been investigated as replacements for TFTPN in PIM synthesis, resulting in copolymers with enhanced gas separation characteristics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)

![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)





![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)




